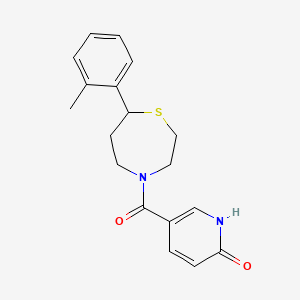![molecular formula C14H23NO B2821498 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL CAS No. 33382-70-6](/img/structure/B2821498.png)
1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL is an organic compound with a unique structure that combines a cyclohexanol moiety with a piperidine ring through a propynyl linkage
Preparation Methods
The synthesis of 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and piperidine as the primary starting materials.
Formation of the Propynyl Linkage: The propynyl group is introduced through a reaction with propargyl bromide under basic conditions.
Cyclohexanol Formation: The final step involves the reduction of the cyclohexanone to cyclohexanol using a reducing agent such as sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the cyclohexanol moiety to cyclohexane using hydrogen gas and a metal catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common reagents and conditions used in these reactions include acidic or basic conditions, metal catalysts, and specific solvents to facilitate the reactions .
Scientific Research Applications
1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl linkage and piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL can be compared with similar compounds such as:
1-(1-Propynyl)cyclohexanol: This compound has a similar structure but lacks the piperidine ring, resulting in different chemical and biological properties.
Cyclohexanol derivatives: Other derivatives of cyclohexanol with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its combination of a cyclohexanol moiety with a piperidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(8-3-1-4-9-14)10-7-13-15-11-5-2-6-12-15/h16H,1-6,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSCGJOGCMUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![(5E)-2-[(2,2-dimethoxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)



![3-(4-METHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2821436.png)

